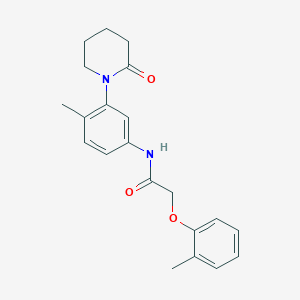

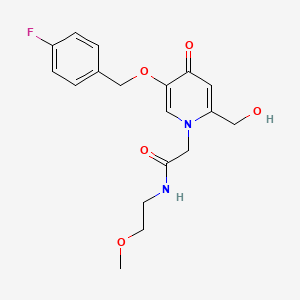

![molecular formula C12H14Cl3NO2 B2717455 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride CAS No. 1423025-21-1](/img/structure/B2717455.png)

2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1423025-21-1 . It has a molecular weight of 310.60 and its molecular formula is C12H14Cl3NO2 . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13Cl2NO2.ClH/c13-9-3-8(4-10(14)5-9)11(12(16)17)15-6-7-1-2-7;/h3-5,7,11,15H,1-2,6H2,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The research into compounds structurally related to 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride has focused on their synthesis and structural characterization. For instance, studies have detailed the synthesis of various amino acid derivatives and analyzed their molecular structures through spectroscopic methods and X-ray diffraction. These studies contribute to understanding the chemical behavior and potential applications of these compounds in scientific research (Şahin et al., 2014).

Antioxidant and Enzymatic Inhibition Activities

Another area of research has explored the antioxidant properties and enzymatic inhibition capabilities of compounds structurally similar to 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride. Transition metal complexes derived from these compounds have been studied for their potential as antioxidants and selective inhibitors of xanthine oxidase, a key enzyme involved in oxidative stress and related diseases (Ikram et al., 2015).

Antimicrobial Activities

Research has also been conducted on the antimicrobial activities of related compounds. Synthesis efforts have led to the development of new derivatives tested against various bacterial and fungal strains. Such studies aim to find potent antimicrobial agents that could lead to new therapeutic options for treating infections (Patel & Shaikh, 2011).

Biological and Pharmacological Evaluations

Further investigations have included the synthesis of derivatives with specific biological targets, such as bromophenol derivatives showing inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are relevant in conditions like Alzheimer's and Parkinson's diseases, indicating potential therapeutic applications (Boztaş et al., 2019).

Novel Synthesis Methods

Innovative synthesis methods have been developed to create complexes and derivatives of similar compounds, contributing to the field of organometallic chemistry and facilitating the exploration of new materials and drugs. These studies provide insights into more efficient and versatile synthetic routes for producing compounds with significant biological activities (Baul et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-(cyclopropylmethylamino)-2-(3,5-dichlorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-8(4-10(14)5-9)11(12(16)17)15-6-7-1-2-7;/h3-5,7,11,15H,1-2,6H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUFBLQKHWYIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)

![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)

![N-(3,4-dichlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2717389.png)

![N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine](/img/structure/B2717390.png)

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2717391.png)

![1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol](/img/structure/B2717393.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2717395.png)